ethyl 4-{[(E)-(2-methylphenyl)methylidene]amino}benzoate
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Overview
Description
Ethyl 4-[(2-methylbenzylidene)amino]benzoate is an organic compound with the molecular formula C17H17NO2. It is a Schiff base derived from the condensation of ethyl 4-aminobenzoate and 2-methylbenzaldehyde. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-methylbenzylidene)amino]benzoate typically involves the condensation reaction between ethyl 4-aminobenzoate and 2-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent with a catalytic amount of acid or base to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of ethyl 4-[(2-methylbenzylidene)amino]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the completion of the reaction and the quality of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-methylbenzylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Ethyl 4-aminobenzoate and 2-methylbenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(2-methylbenzylidene)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-methylbenzylidene)amino]benzoate involves its interaction with various molecular targets and pathways. The Schiff base structure allows it to form complexes with metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent biological effects. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-[(2-methylbenzylidene)amino]benzoate.
2-methylbenzaldehyde: Another precursor used in the synthesis.
Other Schiff bases: Compounds with similar structures but different substituents on the benzene ring.
Uniqueness
Ethyl 4-[(2-methylbenzylidene)amino]benzoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form metal complexes and its potential biological activities make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
ethyl 4-[(2-methylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H17NO2/c1-3-20-17(19)14-8-10-16(11-9-14)18-12-15-7-5-4-6-13(15)2/h4-12H,3H2,1-2H3 |
InChI Key |
YSFWAIXBCDTMRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2C |
Origin of Product |
United States |
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